Alpha-cobratoxin is extracted from the venom of the Naja species, particularly the Naja naja (Indian cobra) and Naja kaouthia (Siamese cobra). Its primary function in nature is to incapacitate prey, primarily small mammals and birds, facilitating the snake's feeding process.
Alpha-cobratoxin belongs to the family of three-finger toxins, a class of neurotoxins that exhibit high specificity for nicotinic acetylcholine receptors. It is classified under neurotoxic peptides due to its mechanism of action, which involves competitive inhibition at the neuromuscular junction.
The synthesis of alpha-cobratoxin can be achieved through solid-phase peptide synthesis using the Fmoc (9-fluorenylmethoxycarbonyl) strategy. The initial amino acid is attached to a resin, and subsequent residues are sequentially added using coupling reagents such as diisopropylcarbodiimide and hydroxybenzotriazole.
Alpha-cobratoxin interacts specifically with nicotinic acetylcholine receptors, blocking acetylcholine binding and preventing muscle contraction. This competitive inhibition leads to paralysis.
The mechanism of action involves the following steps:
Research indicates that alpha-cobratoxin exhibits selectivity for specific receptor subtypes, influencing its potency and efficacy in different biological systems.
Alpha-cobratoxin has several applications in research and medicine:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: